molecular formula C11H14O2 B8646472 2-Pentylcyclohexa-2,5-diene-1,4-dione CAS No. 161691-33-4

2-Pentylcyclohexa-2,5-diene-1,4-dione

Cat. No. B8646472
M. Wt: 178.23 g/mol
InChI Key: ASHWETAABNNORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07172905B2

Procedure details

To the solution of 360 mg (2 mmol) of 21 in methanol, 650 mg (2 eq) of FeCl3 was added. The reaction mixture was stirred for 1 hr, and the solvent was removed. Silicagel chromatography (hexane:EA=20:1) gave 210 mg (59% yield) 22 as a brown solid.
Name
Quantity
360 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:12]=[C:11]([OH:13])[CH:10]=[CH:9][C:7]=1[OH:8])[CH2:2][CH2:3][CH2:4][CH3:5].CCCCCC.CC(=O)OCC>CO>[CH2:1]([C:6]1[C:7](=[O:8])[CH:9]=[CH:10][C:11](=[O:13])[CH:12]=1)[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
C(CCCC)C1=C(O)C=CC(=C1)O
Name
FeCl3
Quantity
650 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)C=1C(C=CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.